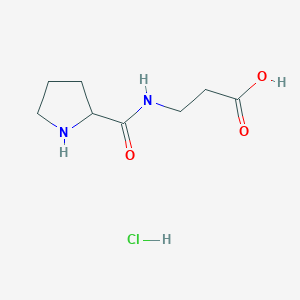

3-(Pyrrolidin-2-ylformamido)propanoic acid hydrochloride

Description

Properties

IUPAC Name |

3-(pyrrolidine-2-carbonylamino)propanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O3.ClH/c11-7(12)3-5-10-8(13)6-2-1-4-9-6;/h6,9H,1-5H2,(H,10,13)(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPIWMZRKXSQUQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(=O)NCCC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyrrolidin-2-ylformamido)propanoic acid hydrochloride typically involves the reaction of pyrrolidine with formamide, followed by the addition of propanoic acid and hydrochloric acid . The reaction conditions often include controlled temperatures and specific catalysts to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize yield and purity while minimizing production costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-(Pyrrolidin-2-ylformamido)propanoic acid hydrochloride can undergo various chemical reactions, including:

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide) . Reaction conditions may vary depending on the desired product but often include controlled temperatures, specific solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

3-(Pyrrolidin-2-ylformamido)propanoic acid hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(Pyrrolidin-2-ylformamido)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways within cells . These interactions can lead to changes in cellular processes, such as enzyme activity, gene expression, and signal transduction . The exact molecular targets and pathways involved are still under investigation, but they may include proteins, nucleic acids, and other cellular components .

Comparison with Similar Compounds

3-Amino-3-(pyridin-2-yl)propanoic Acid Dihydrochloride

Source :

- Molecular Formula : C₈H₁₁Cl₂N₂O₂

- Molecular Weight : 202.64 g/mol

- Key Differences: Substituents: Pyridine ring (aromatic, planar) vs. pyrrolidine (saturated, non-aromatic). Functional Groups: Amino group (-NH₂) vs. formamido (-NHCO-). Salt Form: Dihydrochloride (two HCl molecules) vs. hydrochloride (one HCl).

- The dihydrochloride salt likely exhibits higher aqueous solubility than the target compound, making it more suitable for intravenous formulations .

3-(Ethylamino)-2-methylpropanoic Acid Hydrochloride

Source :

- Molecular Formula: C₆H₁₄ClNO₂ (corrected based on name; evidence lists C₁₄H₁₃ClN₂O₂, likely a typo)

- Molecular Weight : ~167.64 g/mol (calculated)

- Key Differences: Substituents: Ethylamino (-NHCH₂CH₃) and methyl (-CH₃) groups vs. pyrrolidinylformamido.

- Implications: The linear ethylamino group may confer weaker receptor binding compared to the cyclic pyrrolidine in the target compound. Reduced molecular weight suggests lower lipophilicity, possibly limiting blood-brain barrier penetration .

(2E)-3-(1H-Pyrazol-3-yl)prop-2-enoic Acid Hydrochloride

Source :

- Molecular Formula : C₆H₇ClN₂O₂

- Molecular Weight : 220.20 g/mol

- Key Differences: Backbone: Unsaturated prop-2-enoic acid (conjugated double bond) vs. saturated propanoic acid. Heterocycle: Pyrazole (aromatic, two adjacent nitrogen atoms) vs. pyrrolidine.

- Implications: The conjugated system in the enoic acid derivative may enhance UV absorption, useful in analytical detection. Pyrazole’s hydrogen-bonding capacity could improve target specificity in enzyme inhibition .

Prilocaine-Related Compounds (e.g., o-Toluidine Hydrochloride)

Source :

- Molecular Formula : C₇H₉ClN (o-Toluidine HCl)

- Molecular Weight : 143.62 g/mol

- Key Differences: Structure: Simple aromatic amine (o-toluidine) vs. complex pyrrolidinylformamido-propanoic acid.

- Implications: o-Toluidine HCl is a known impurity in local anesthetics, highlighting the importance of purity profiling for the target compound in pharmaceutical applications .

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Salt Form |

|---|---|---|---|---|

| 3-(Pyrrolidin-2-ylformamido)propanoic acid HCl | C₈H₁₅N₂O₃·HCl | 223.63 | Pyrrolidine, formamido, carboxylic acid | Hydrochloride |

| 3-Amino-3-(pyridin-2-yl)propanoic acid diHCl | C₈H₁₁Cl₂N₂O₂ | 202.64 | Pyridine, amino, carboxylic acid | Dihydrochloride |

| 3-(Ethylamino)-2-methylpropanoic acid HCl | C₆H₁₄ClNO₂ | 167.64 | Ethylamino, methyl, carboxylic acid | Hydrochloride |

| (2E)-3-(1H-Pyrazol-3-yl)prop-2-enoic acid HCl | C₆H₇ClN₂O₂ | 220.20 | Pyrazole, conjugated double bond, carboxylic acid | Hydrochloride |

Research Findings and Implications

- Solubility : The dihydrochloride salt () outperforms the target compound in aqueous solubility, critical for drug delivery .

- Bioactivity : The pyrrolidine ring in the target compound may enhance lipophilicity, improving membrane permeability compared to pyridine or pyrazole derivatives .

- Stability : Formamido groups (target compound) are generally more stable toward hydrolysis than primary amines (), favoring prolonged shelf life .

Biological Activity

3-(Pyrrolidin-2-ylformamido)propanoic acid hydrochloride is a compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This compound is characterized by its unique structure, which allows it to interact with various biological macromolecules and pathways, making it a subject of interest in both academic and industrial research.

- Chemical Formula : C7H13ClN2O2

- Molecular Weight : 192.64 g/mol

- CAS Number : 1461706-45-5

Synthesis and Preparation

The synthesis of this compound typically involves the reaction of pyrrolidine with formamide, followed by the addition of propanoic acid and hydrochloric acid. Various synthetic routes can be optimized for yield and purity, often utilizing automated reactors for industrial applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Research indicates that it may modulate pathways related to neurotransmitter systems, potentially influencing cognitive functions and neuroprotective mechanisms .

Potential Therapeutic Applications

- Cognitive Enhancement : Preliminary studies suggest that compounds similar to this compound may exhibit nootropic effects, enhancing memory and learning capabilities by acting on neurotransmitter systems like dopamine and norepinephrine .

- Neuroprotection : The compound could play a role in protecting neurons from damage, which is particularly relevant in conditions like vascular dementia and other neurodegenerative diseases .

- Pharmacological Studies : Ongoing research is exploring its potential as a therapeutic agent for various conditions, including attention deficit hyperactivity disorder (ADHD) and cognitive decline associated with aging .

Table: Summary of Biological Activities

Notable Research Findings

Research has highlighted the compound's ability to interact with key receptors involved in cognitive processes. For instance, studies have shown that it may influence synaptic plasticity, which is crucial for learning and memory formation .

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other pyrrolidine derivatives but exhibits unique biological activities due to its specific functional groups.

Table: Comparison with Similar Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Pyrrolidine-2-carboxylic acid | Pyrrolidine derivative | Basic structure without formamido group |

| Pyrrolidine-2,5-dione | Dione derivative | Contains a diketone structure |

| 3-(Pyrrolidin-2-yl)propionic acid | Simple propionic acid derivative | Lacks additional functional groups |

Q & A

Basic: What synthetic strategies are recommended for preparing 3-(Pyrrolidin-2-ylformamido)propanoic acid hydrochloride, and how can reaction conditions be optimized?

Answer:

The synthesis of this compound typically involves coupling pyrrolidine derivatives with propanoic acid precursors. Key steps include:

- Amide bond formation : Use carbodiimide-based coupling agents (e.g., EDC/HCl) to link pyrrolidin-2-ylformamide to propanoic acid.

- Salt formation : React the free base with hydrochloric acid to enhance solubility and stability .

- Optimization : Control temperature (0–5°C for sensitive intermediates) and pH (5–6 for hydrochloride precipitation). Monitor via TLC or HPLC for reaction completion .

Basic: How should researchers characterize the purity and structural integrity of this compound?

Answer:

Employ a multi-technique approach:

- HPLC/UPLC : Quantify purity (>98%) using reverse-phase columns (C18) with UV detection at 210–254 nm .

- NMR spectroscopy : Confirm the pyrrolidine ring (δ 1.5–2.5 ppm for CH₂ groups), formamido proton (δ 8.0–8.5 ppm), and propanoic acid backbone (δ 2.3–3.0 ppm) .

- Mass spectrometry : Validate molecular weight ([M+H]⁺ expected for C₈H₁₄ClN₂O₃: ~217.08 Da) .

Advanced: How can stereochemical effects influence bioactivity, and what methods resolve enantiomeric purity?

Answer:

The compound’s chiral center (from pyrrolidine or propanoic acid) may affect receptor binding. Methodological considerations:

- Chiral HPLC : Use columns like Chiralpak IG-3 with hexane:isopropanol (80:20) to separate enantiomers .

- Circular Dichroism (CD) : Compare spectra to known standards to confirm configuration .

- X-ray crystallography : Resolve absolute stereochemistry if single crystals are obtainable .

Advanced: What experimental designs are recommended to address contradictions in reported biological activity data?

Answer:

Discrepancies may arise from impurity profiles or assay conditions. Mitigation strategies:

- Dose-response curves : Test across concentrations (nM–µM) to identify non-linear effects .

- Control experiments : Include structurally similar analogs (e.g., piperidine derivatives) to rule off-target effects .

- Batch validation : Compare activity across independently synthesized batches using LC-MS and NMR .

Advanced: How does the hydrochloride salt form impact solubility and stability in biological assays?

Answer:

The hydrochloride salt improves:

- Aqueous solubility : Adjust pH to 3–4 for protonation of the amine group, enhancing dissolution in buffers .

- Stability : Store lyophilized at –20°C to prevent hygroscopic degradation. For in vitro assays, prepare fresh solutions in PBS (pH 7.4) to mimic physiological conditions .

Basic: What in vitro models are suitable for preliminary evaluation of this compound’s bioactivity?

Answer:

Prioritize models based on structural analogs:

- Enzyme inhibition : Test against serine proteases (e.g., trypsin) due to pyrrolidine’s role in active-site binding .

- Cell viability assays : Use HEK293 or HeLa cells to assess cytotoxicity (IC₅₀) via MTT/WST-1 .

- Membrane permeability : Employ Caco-2 monolayers to predict oral bioavailability .

Advanced: What computational tools can predict interaction mechanisms with biological targets?

Answer:

Leverage molecular docking (AutoDock Vina) and MD simulations (GROMACS):

- Target selection : Focus on enzymes with conserved pyrrolidine-binding pockets (e.g., prolyl oligopeptidase) .

- Free energy calculations : Use MM-GBSA to estimate binding affinities .

- ADMET prediction : SwissADME or pkCSM to optimize pharmacokinetic properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.